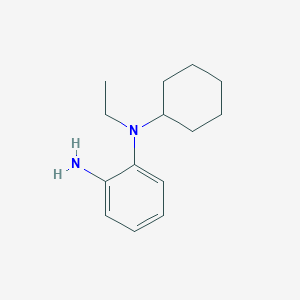
N~1~-cyclohexyl-N~1~-ethyl-1,2-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Reductions with Lithium in Amines and Ethylenediamine
This research discusses reductions of various compounds with lithium and ethylenediamine, using low molecular weight amines as solvents. The study includes the application of these reactions to the debenzylation of N-benzylamide and lactams, resistant to hydrogenolysis with hydrogen and a catalyst (Garst et al., 2000).
Electrode Surface Derivatization with N,N,N′,N′-tetraalkyl-1,4-benzenediamine Derivatives
This study focuses on the derivatization of electrode surfaces using derivatives of N,N,N′,N′-tetraalkyl-1,4-benzenediamine. It explores the application of these derivatives in modifying electrode surfaces for redox behavior consistent with surface-bound N,N,N′,N′-tetraalkyl-1,4-benzenediamine derivatives (Buchanan et al., 1983).
SNAr Reaction with Diamines under High Pressure
The study examines the SNAr reaction of 2,3,5,6-tetrachloronitrobenzene with various diamines under high pressure, including ethylenediamine. It highlights the formation of cyclization products and the impact of different diamines on the reaction outcomes (Ibata et al., 1995).
Synthesis of Host Molecules for Channel Inclusion Compounds
This research involved the synthesis of host molecules, such as 1,3-Benzenediamine, N,N′-bis(4,6-dichloro-1,3,5-triazine-2-yl), which form channel inclusion compounds. The study delves into the crystalline structure and the inclusion properties of these compounds (Sheynin et al., 2006).
Synthesis and Photophysical Properties of Schiff Bases for Cu2+ Detection
This paper discusses the synthesis of water-soluble Schiff bases derived from different diamines, including 1,2-ethylenediamine and 1,2-cyclohexanediamine. The study explores the application of these bases as fluorescence sensors for detecting Cu2+ in water and living cells (Zhou et al., 2012).
Eigenschaften
IUPAC Name |
2-N-cyclohexyl-2-N-ethylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-16(12-8-4-3-5-9-12)14-11-7-6-10-13(14)15/h6-7,10-12H,2-5,8-9,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHINSVQNNRWSRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Cyclohexyl-N1-ethylbenzene-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

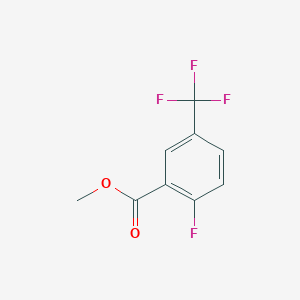

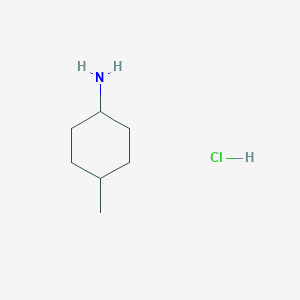
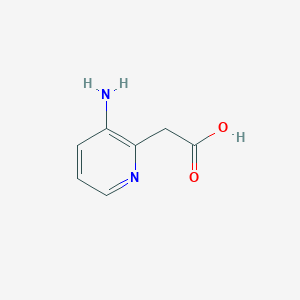
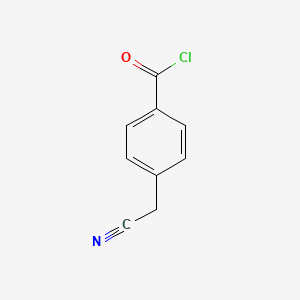
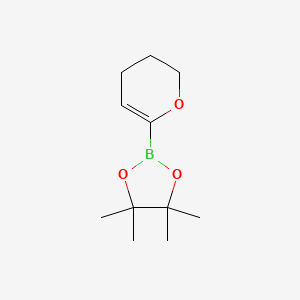
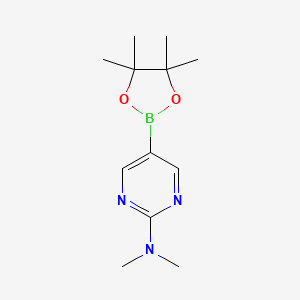
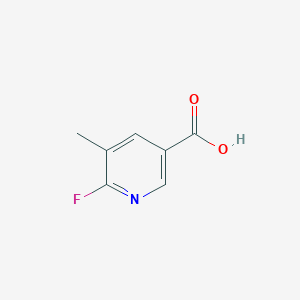
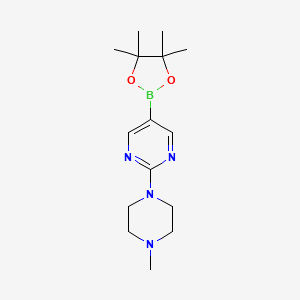

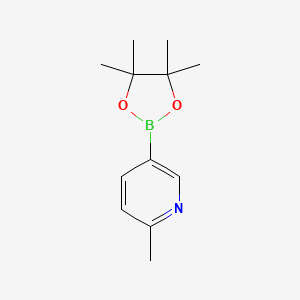
![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)
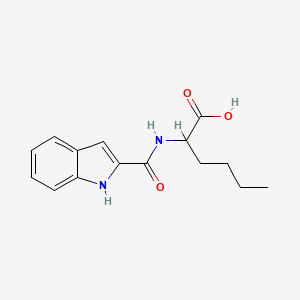
![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)